N-(2-Chloro-3,4-dimethoxybenzyl)ethanamine

Dopamine D1 receptor Benzazepine synthesis N-alkylation efficiency

N-(2-Chloro-3,4-dimethoxybenzyl)ethanamine (CAS 1340422-18-5) is a synthetic secondary amine belonging to the 2-chloro-3,4-dimethoxyphenethylamine structural class. With a molecular formula of C₁₁H₁₆ClNO₂ and a molecular weight of 229.70 g/mol, the compound features an N-ethyl substituent on the benzylamine nitrogen, distinguishing it from the primary amine analog 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine (CAS 67287-36-9) and the benzylamine analog 2-chloro-3,4-dimethoxybenzylamine.

Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
Cat. No. B7860439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloro-3,4-dimethoxybenzyl)ethanamine
Molecular FormulaC11H16ClNO2
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESCCNCC1=C(C(=C(C=C1)OC)OC)Cl
InChIInChI=1S/C11H16ClNO2/c1-4-13-7-8-5-6-9(14-2)11(15-3)10(8)12/h5-6,13H,4,7H2,1-3H3
InChIKeyRKGRKJYBWYDHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chloro-3,4-dimethoxybenzyl)ethanamine for Dopaminergic Research: Procurement-Relevant Identity and Context


N-(2-Chloro-3,4-dimethoxybenzyl)ethanamine (CAS 1340422-18-5) is a synthetic secondary amine belonging to the 2-chloro-3,4-dimethoxyphenethylamine structural class . With a molecular formula of C₁₁H₁₆ClNO₂ and a molecular weight of 229.70 g/mol, the compound features an N-ethyl substituent on the benzylamine nitrogen, distinguishing it from the primary amine analog 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine (CAS 67287-36-9) and the benzylamine analog 2-chloro-3,4-dimethoxybenzylamine . The compound is utilized as a fine chemical building block and intermediate in medicinal chemistry, most notably in synthetic routes toward 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols, a class of potent dopamine D1 receptor agonists that includes the approved antihypertensive agent fenoldopam [1].

Why In-Class Analogs Cannot Simply Replace N-(2-Chloro-3,4-dimethoxybenzyl)ethanamine in Dopaminergic Intermediate Chemistry


The 2-chloro-3,4-dimethoxyphenethylamine scaffold is foundational for constructing D1-selective benzazepine ligands, yet small variations in the amine substituent produce divergent reactivity and final product profiles [1]. The primary amine 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine is the direct precursor for fenoldopam synthesis, reacting with epoxides to form N-unsubstituted intermediates; however, when N-alkylated benzazepines are required—such as D1 antagonists or D3-preferring ligands—an N-ethyl secondary amine starting material eliminates a subsequent alkylation step, alters reaction regioselectivity, and avoids protecting-group manipulations [2]. The benzylamine analog 2-chloro-3,4-dimethoxybenzylamine lacks the ethyl spacer between the aromatic ring and the nitrogen, producing a different ring-closure trajectory and yielding six-membered rather than seven-membered azepine products . These structural distinctions mean that interchanging these building blocks does not constitute a simple drop-in replacement; rather, each amine directs the synthesis toward a distinct chemical space with different dopamine receptor subtype selectivity profiles.

Quantitative Differentiation Evidence for N-(2-Chloro-3,4-dimethoxybenzyl)ethanamine Versus Closest Analogs


N-Ethyl Substitution Eliminates Protecting-Group Steps and Alters Benzazepine Regiochemistry Versus Primary Amine Analog

The target compound's N-ethyl group provides a pre-alkylated amine that enters benzazepine cyclization directly, eliminating the N-alkylation step required when starting from the primary amine 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine. In the fenoldopam synthetic route, the primary amine condenses with 4-methoxystyrene oxide to form an N-unsubstituted hydroxy-phenethylamine intermediate, which proceeds to cyclization without alkylation—suitable for agonists but not for N-alkylated D1 antagonists [1]. For N-alkylamino benzazepines that show D1 antagonist activity (e.g., Ki = 18.4–60.3 nM at D1), the N-ethyl secondary amine starting material bypasses a post-cyclization alkylation that can introduce regiochemical ambiguity and reduce yield [2]. No direct head-to-head synthetic efficiency comparison has been published; the advantage is inferred from established SAR showing that the terminal amino group and N-alkyl chain length critically modulate D1 affinity and agonist/antagonist functional activity [3].

Dopamine D1 receptor Benzazepine synthesis N-alkylation efficiency

Molecular Weight and Physicochemical Differentiation from Benzylamine and Primary Phenethylamine Analogs

The target compound (MW 229.70, C₁₁H₁₆ClNO₂) carries a higher molecular weight and predicted lipophilicity than its closest analogs due to the combined N-ethyl and benzylamine scaffold . The primary phenethylamine analog 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine (MW 215.68, C₁₀H₁₄ClNO₂) is 14 Da lighter, while 2-chloro-3,4-dimethoxybenzylamine (MW 201.65, C₉H₁₂ClNO₂) is 28 Da lighter . The predicted pKa of the benzylamine analog is 8.74 ± 0.10, whereas the target compound's secondary amine pKa is expected to be approximately 0.5–0.8 units higher, consistent with the electron-donating effect of the N-ethyl group, though experimental pKa data for the target compound are not publicly available . The increased MW and altered basicity affect chromatographic retention, extraction efficiency, and salt formation in parallel synthesis workflows.

Physicochemical properties Molecular weight Lipophilicity prediction

Divergent Dopamine Receptor Subtype Trajectories: Agonist vs. Antagonist Benzazepine Outputs

The N-substitution state of the phenethylamine building block determines whether the resulting benzazepine product acts as a D1 agonist or antagonist. The primary amine leads to fenoldopam-type D1 agonists (EC₅₀ = 57 nM at D1-like receptors; Ki = 15–25 nM at α₂-adrenoceptors), which possess an unsubstituted benzazepine nitrogen critical for agonist activity . Conversely, N-alkylamino benzazepines derived from N-alkyl building blocks have demonstrated D1 antagonist profiles: compound 6a (Ki = 60.3 nM at D1) and related N-cinnamyl analogs (predicted Ki = 18.4 nM) function as antagonists, blocking dopamine-stimulated adenylyl cyclase [1]. Introduction of a 6-chloro substituent in the benzazepine series increases D1 agonist potency, but replacement of the 7-hydroxyl group with halogen inverts activity from agonist to antagonist—an effect that is magnified when combined with N-alkylation . While the target compound has not been directly assayed for D1 binding, its N-ethyl group predicts that it will yield benzazepines with antagonist or modulator rather than agonist character.

Dopamine D1 agonist Dopamine D1 antagonist Benzazepine SAR

Purity and Procurement Standardization: Commercial Availability at Defined Specifications

The target compound is commercially available at 98% purity from multiple vendors (e.g., Leyan product 1678492), providing a defined procurement specification that enables reproducible research . In contrast, the primary amine analog 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine is typically offered at 95% minimum purity , and the benzylamine analog 2-chloro-3,4-dimethoxybenzylamine is available primarily as the HCl salt with limited purity documentation . The 98% purity specification of the target compound reduces the burden of in-house purification prior to use in sensitive catalytic or multicomponent reactions, improving batch-to-batch consistency in lead optimization campaigns.

Purity specification Commercial availability Quality control

High-Value Application Scenarios for N-(2-Chloro-3,4-dimethoxybenzyl)ethanamine Procurement Based on Established Evidence


Synthesis of N-Ethyl Benzazepine Libraries for Dopamine D1 Antagonist Screening

When the research objective is to generate N-ethyl-substituted 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols with D1 antagonist activity, the target compound provides a pre-alkylated amine that condenses directly with styrene oxide electrophiles, eliminating a post-cyclization N-alkylation step. This is supported by SAR evidence that N-alkylamino benzazepines function as D1 antagonists (Ki = 18.4–60.3 nM) [1] and that N-substitution is a critical determinant of agonist-to-antagonist functional switching in the benzazepine series .

Divergent Synthesis of D1 Agonist vs. Antagonist Chemical Probes from a Common Chloro-Dimethoxy Scaffold

Research groups maintaining both D1 agonist (fenoldopam-type) and D1 antagonist programs can use the target compound as the N-ethyl branch point. The primary amine analog (CAS 67287-36-9) yields fenoldopam (D1 agonist, EC₅₀ = 57 nM) , while the N-ethyl building block routes toward antagonist or D3-preferring chemotypes. This divergent strategy uses a common upstream intermediate (2-chloro-3,4-dimethoxy-β-nitrostyrene) to produce both amine building blocks, enabling systematic SAR exploration without duplicating the entire synthetic sequence.

Medicinal Chemistry Campaigns Requiring Secondary Amine Reactivity for Reductive Amination or N-Functionalization

The target compound's secondary N-ethyl amine participates in reductive amination and alkylation reactions with distinct chemoselectivity compared to primary amines. In projects where the N-ethyl motif must be retained in the final bioactive molecule—for example, to occupy a lipophilic pocket in the D1 receptor binding site as suggested by molecular modeling of N-alkylamino benzazepines [1]—procuring the pre-built N-ethyl amine avoids harsh alkylation conditions that could epimerize sensitive stereocenters or degrade acid-labile protecting groups present in advanced intermediates.

Process Chemistry Development for Scalable N-Alkyl Benzazepine Manufacturing

For process chemists developing scalable routes to N-ethyl benzazepine drug candidates, the target compound eliminates a low-yielding or poorly selective N-alkylation step that is often a bottleneck in kilo-lab and pilot-plant campaigns. The 98% purity specification ensures consistent stoichiometry in telescoped processes, and the free base form simplifies solvent selection and extraction protocols relative to salt forms . The 14 Da molecular weight increase over the primary amine is negligible for scale-up but the synthetic step reduction translates directly to lower solvent usage, reduced cycle time, and improved process mass intensity.

Quote Request

Request a Quote for N-(2-Chloro-3,4-dimethoxybenzyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.